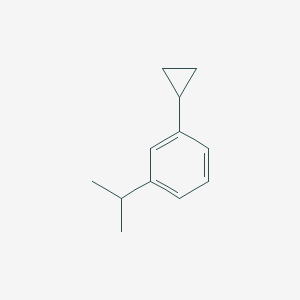![molecular formula C11H24O2Si B13956023 Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- CAS No. 111998-83-5](/img/structure/B13956023.png)
Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-: is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . It is a derivative of acetaldehyde, where the hydrogen atom of the hydroxyl group is replaced by a tris(1-methylethyl)silyl group. This modification imparts unique properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- typically involves the reaction of acetaldehyde with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production methods for Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
Chemistry: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of hydroxyl groups .
Biology: In biological research, it is used to study the effects of silyl groups on biological molecules and their interactions .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of silyl-protected drugs that can be activated under specific conditions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-carbon bonds, and protect functional groups from unwanted reactions. The molecular pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
- Acetaldehyde, [[trimethylsilyl]oxy]-
- Acetaldehyde, [[triethylsilyl]oxy]-
- Acetaldehyde, [[triphenylsilyl]oxy]-
Comparison: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which provides steric hindrance and enhances the stability of the compound. This makes it more suitable for specific applications where stability and selectivity are crucial.
Properties
CAS No. |
111998-83-5 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
2-tri(propan-2-yl)silyloxyacetaldehyde |
InChI |
InChI=1S/C11H24O2Si/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h7,9-11H,8H2,1-6H3 |
InChI Key |
SPFQUXKHINASCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


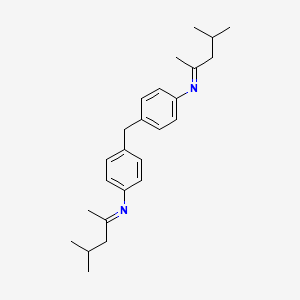
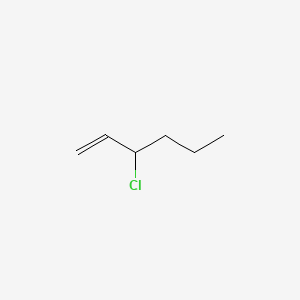
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
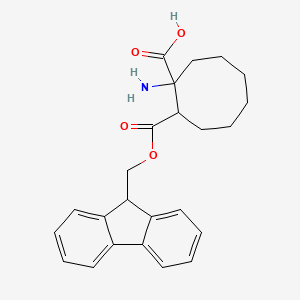
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
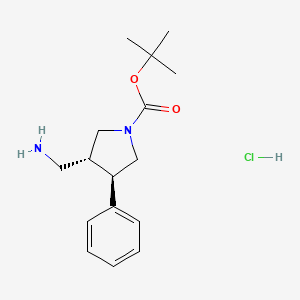
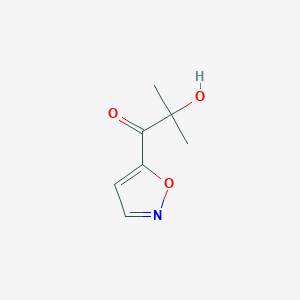
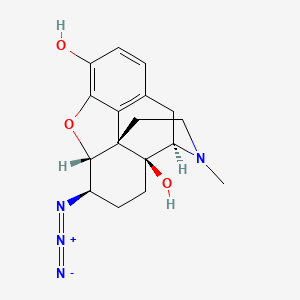
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
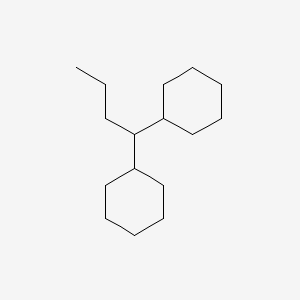
![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)

